JW 642

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JW 642 is a potent inhibitor of monoacylglycerol lipase, an enzyme that plays a crucial role in the degradation of monoacylglycerols to free fatty acids and glycerol. This compound has been extensively studied for its ability to inhibit monoacylglycerol lipase in various species, including mice, rats, and humans .

Mechanism of Action

Target of Action

The primary target of JW 642 is monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of monoacylglycerols into glycerol and fatty acids .

Mode of Action

This compound acts as a potent inhibitor of MAGL, displaying IC50 values of 7.6, 14, and 3.7 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively . It is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity .

Biochemical Pathways

By inhibiting MAGL, this compound affects the metabolic pathway of monoacylglycerols. This results in the accumulation of monoacylglycerols and a decrease in the levels of free fatty acids and glycerol .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Result of Action

The inhibition of MAGL by this compound leads to an increase in the levels of monoacylglycerols and a decrease in the levels of free fatty acids and glycerol . This can have various molecular and cellular effects, depending on the specific biological context.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of JW 642 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using large reactors and optimizing reaction conditions to maximize efficiency .

Chemical Reactions Analysis

JW 642 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts that facilitate the substitution process. The major products formed from these reactions are derivatives of this compound with enhanced potency and selectivity for monoacylglycerol lipase .

Scientific Research Applications

JW 642 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties. In biology, this compound is used to investigate the role of monoacylglycerol lipase in various physiological processes, including lipid metabolism and signal transduction. In medicine, it has potential therapeutic applications in the treatment of conditions associated with dysregulated lipid metabolism, such as obesity and metabolic syndrome .

Comparison with Similar Compounds

JW 642 is unique in its high potency and selectivity for monoacylglycerol lipase compared to other inhibitors. Similar compounds include JZL 184 and URB 602, which also inhibit monoacylglycerol lipase but with different degrees of potency and selectivity. This compound stands out due to its ability to inhibit monoacylglycerol lipase at nanomolar concentrations, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name |

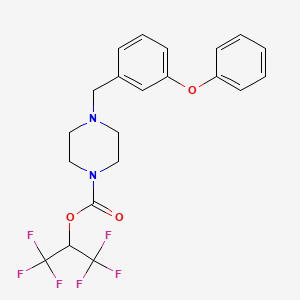

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSCNEOUWSVZEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043079 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416133-89-5 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can we quantify the inhibitory effect of JW642 on MAGL using the presented research?

A2: Yes, the study utilized Lassen's graphical analysis to determine the inhibitory potency of JW642. The results revealed that a plasma concentration of 126 ng/mL of JW642 was sufficient to achieve 50% inhibition of specific [18F]T-401 binding to MAGL (IC50). [] This quantification provides valuable insight into the effectiveness of JW642 in blocking MAGL activity in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)

![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)